Relative Retention Time (RRT) Differentiation in Pharmacopoeial HPLC Method: Impurity D at 0.75 vs. Adjacent Impurities J (0.7) and F (1.03)
Under the harmonised Ph. Eur. / BP liquid chromatography conditions for nizatidine related substances (C18, 250 × 4.6 mm, 5 µm; mobile phase A: ammonium acetate buffer pH 7.5 with diethylamine, mobile phase B: methanol; gradient 15%→50% B over 20 min; flow rate 1.0 mL/min; detection 254 nm; nizatidine retention time ~18 min), Impurity D demonstrates a relative retention time (RRT) of approximately 0.75 [1]. This places Impurity D in a crowded chromatographic region between Impurity J (RRT ~0.7) and Impurity F (RRT ~1.03), with baseline resolution from the parent nizatidine peak [1]. The resolution requirement between nizatidine and Impurity F is specified as minimum 2.0, and between Impurities A and K as minimum 1.5, confirming that the pharmacopoeial method is capable of discriminating Impurity D from chromatographically proximal impurities [1]. This RRT fingerprint is unique to Impurity D; no other listed nizatidine impurity shares this value, making an authenticated Impurity D reference standard indispensable for peak identification in the reference solution (d) chromatogram [1].
| Evidence Dimension | Relative retention time (RRT) vs. nizatidine (RT ~18 min) under Ph. Eur. / BP method |
|---|---|
| Target Compound Data | Impurity D RRT = 0.75 |
| Comparator Or Baseline | Impurity J RRT = 0.7; Impurity F RRT = 1.03; Impurity C RRT = 0.66; Impurity B RRT = 0.6; Nizatidine RRT = 1.0 |
| Quantified Difference | ΔRRT (D − J) = +0.05; ΔRRT (F − D) = +0.28; Impurity D is the only impurity at RRT 0.75 |
| Conditions | Ph. Eur. monograph 1453 / BP 2025 LC method: C18, 250 × 4.6 mm, 5 µm; ammonium acetate pH 7.5 / methanol gradient; 1.0 mL/min; 254 nm; 20 µL injection |
Why This Matters
The unique RRT of 0.75 eliminates ambiguity in peak assignment during regulatory impurity profiling; substituting Impurity D with Impurity J or another impurity standard would result in misidentified chromatographic peaks and erroneous impurity quantification.
- [1] British Pharmacopoeia 2025, Nizatidine monograph (Ph. Eur. monograph 1453), Related substances: relative retention table — impurity D ~0.75, impurity J ~0.7, impurity F ~1.03; system suitability resolution criteria. View Source
